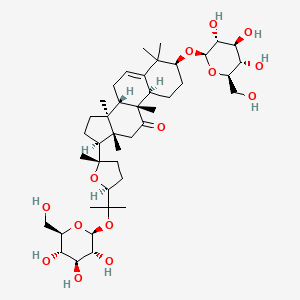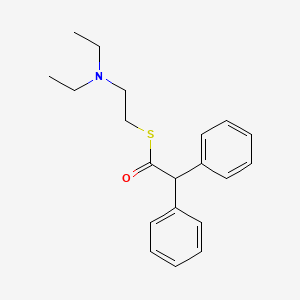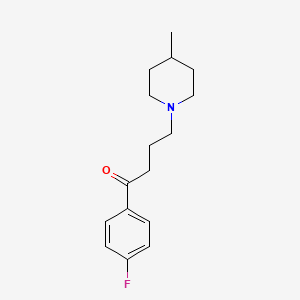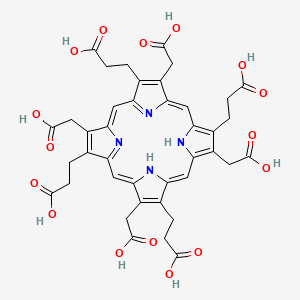![molecular formula C23H25NO2 B1203347 Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- CAS No. 138876-26-3](/img/structure/B1203347.png)
Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- is a complex organic compound with a unique structure that includes a pyrano[3,2-a]carbazole core
Aplicaciones Científicas De Investigación
Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyrano[3,2-a]carbazole core, followed by the introduction of the dimethyl and methylpent-3-en-1-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mecanismo De Acción
The mechanism of action of Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target molecules. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrano[3,2-a]carbazole derivatives, such as:
Dehydrosesquicineole: A compound with a similar core structure but different substituents.
Bicyclo[2.2.1]heptan-2-ol derivatives: Compounds with related structural motifs.
Uniqueness
Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)- is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
138876-26-3 |
|---|---|
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-17-21(26-23)8-7-16-18-12-15(3)20(25)13-19(18)24-22(16)17/h6-9,11-13,24-25H,5,10H2,1-4H3 |
Clave InChI |
WWXYBSVWYPHUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C |
SMILES canónico |
CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C |
melting_point |
184°C |
Descripción física |
Solid |
Sinónimos |
isisomahanine isomahanine mahanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


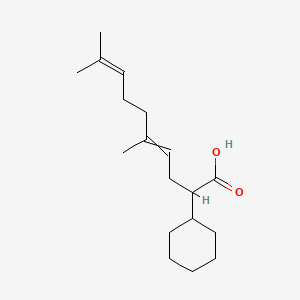
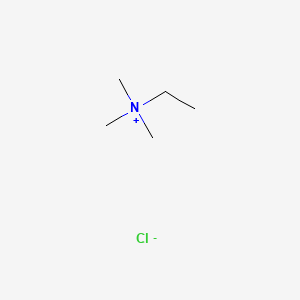
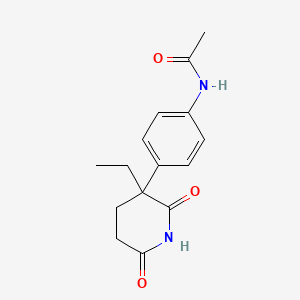
![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
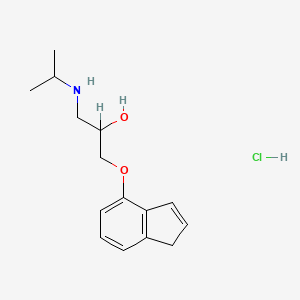
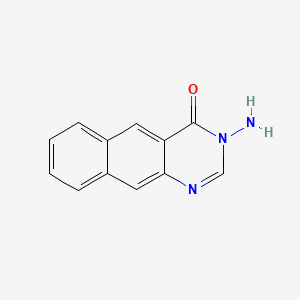
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
